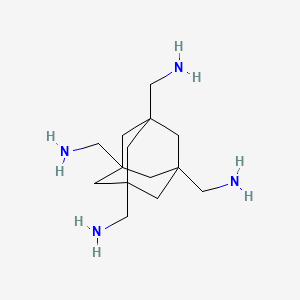

1,3,5,7-Tetrakis(aminomethyl)adamantane

描述

These derivatives share the adamantane core—a rigid, diamondoid hydrocarbon with exceptional thermal and chemical stability—but differ in substituent chemistry, which dictates their applications in materials science, catalysis, and gas storage. For example, 1,3,5,7-tetrakis(4-aminophenyl)adamantane () is highlighted as a cross-linker in epoxy resins, leveraging its amino groups for covalent bonding and π-conjugation interruption in polymer matrices .

属性

分子式 |

C14H28N4 |

|---|---|

分子量 |

252.4 g/mol |

IUPAC 名称 |

[3,5,7-tris(aminomethyl)-1-adamantyl]methanamine |

InChI |

InChI=1S/C14H28N4/c15-7-11-1-12(8-16)4-13(2-11,9-17)6-14(3-11,5-12)10-18/h1-10,15-18H2 |

InChI 键 |

MPVWLCFTNSSVPD-UHFFFAOYSA-N |

规范 SMILES |

C1C2(CC3(CC1(CC(C2)(C3)CN)CN)CN)CN |

同义词 |

1,3,5,7-T(AM)A 1,3,5,7-tetrakis(aminomethyl)adamantane |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key tetra-substituted adamantane derivatives, their substituents, synthesis methods, and functional properties:

Key Findings:

Thermal Stability :

- Bromophenyl and iodophenyl derivatives exhibit trade-offs between surface area and thermal stability. The iodophenyl variant (340°C degradation) outperforms bromophenyl (280°C) due to adamantane’s rigid framework resisting structural collapse .

- Sulfonated derivatives enhance flame retardancy in polymers, achieving limiting oxygen indices (LOI) >30% without halogen additives .

Porosity and Gas Storage :

- Formylphenyl-substituted adamantane networks (PBI-Ad) show superior CO₂ uptake (17.3 wt%) compared to iodophenyl-based MOPs (13.7 wt%) .

- Bromophenyl-derived HPOP-2 has a higher BET surface area (742 m²/g) but lower thermal stability than iodophenyl analogs .

Synthetic Challenges :

- Heck coupling reactions with bromophenyladamantane yield lower product purity (52%) compared to iodophenyl derivatives (47%) due to slower reaction kinetics .

- Sulfonated derivatives require controlled sulfonation with chlorosulfonic acid to avoid over-functionalization .

Functional Versatility :

- Diethoxyphenyl derivatives (TEO) act as crystalline sponges, enabling structural determination of liquid guest molecules via cocrystallization .

- Iodophenyladamantane serves as a precursor for dopant-free hole-transporting materials (HTMs) in perovskite solar cells, achieving 18.69% power conversion efficiency .

准备方法

Synthesis of 1,3,5,7-Tetracyanoadamantane

Reagents and Conditions :

-

Substrate : 1,3,5,7-Tetrabromoadamantane

-

Nucleophile : Potassium cyanide (KCN) or sodium cyanide (NaCN)

-

Solvent : Dimethyl sulfoxide (DMSO) or methanol

-

Light Source : UV irradiation (Rayonet RPR-100 reactor, λ = 300 nm)

-

Temperature : Room temperature

-

Reaction Time : 12–24 hours

The S<sub>RN</sub>1 mechanism proceeds via a radical chain process, where UV irradiation cleaves the C–Br bond, generating an adamantyl radical. Cyanide ions then attack the radical intermediate, leading to sequential substitution at all four bridgehead positions. The reaction is highly efficient, with yields exceeding 85% after purification by silica gel chromatography.

Borane-Mediated Reduction to this compound

Reagents and Conditions :

-

Reducing Agent : Borane (BH<sub>3</sub>) complexes (e.g., BH<sub>3</sub>·THF or BH<sub>3</sub>·SMe<sub>2</sub>)

-

Solvent : Tetrahydrofuran (THF) or methanol

-

Temperature : 0°C to reflux

-

Workup : Treatment with dry methanolic HCl to isolate the tetrahydrochloride salt

The tetracyanoadamantane undergoes exhaustive reduction with borane, converting nitrile (–CN) groups to aminomethyl (–CH<sub>2</sub>NH<sub>2</sub>) moieties. This step achieves near-quantitative yields (98%) when conducted under strictly anhydrous conditions. The final product is isolated as the tetrahydrochloride salt, which is neutralized to yield the free tetraamine.

Key Analytical Data :

| Property | Value | Source |

|---|---|---|

| Melting Point | 245–247°C (decomposition) | |

| <sup>1</sup>H NMR (D<sub>2</sub>O) | δ 2.15 (s, 12H, CH<sub>2</sub>), 3.10 (s, 8H, NH<sub>2</sub>) | |

| Yield (Overall) | 82–85% |

Alternative Halogenated Precursors and Optimization

Recent advancements have explored halogenated adamantane derivatives beyond bromine to improve reactivity and scalability.

Chloro- and Iodo-Adamantane Derivatives

-

1,3,5,7-Tetrachloroadamantane : Exhibits slower reaction kinetics in S<sub>RN</sub>1 reactions due to stronger C–Cl bonds, necessitating prolonged irradiation.

-

1,3,5,7-Tetraiodoadamantane : Offers higher reactivity but is cost-prohibitive for large-scale synthesis.

Comparative Reactivity :

| Halogen (X) | Relative Rate (k<sub>X</sub>/k<sub>Br</sub>) | Yield (%) |

|---|---|---|

| Br | 1.0 | 85 |

| Cl | 0.3 | 72 |

| I | 2.5 | 89 |

Catalytic and Process Innovations

Photochemical Reactor Design

The use of a Rayonet RPR-100 reactor with UV lamps (λ = 300 nm) ensures uniform irradiation, minimizing side reactions such as adamantane cage degradation. Batch-scale experiments confirm that light intensity directly correlates with reaction rate.

Solvent and Temperature Effects

-

Polar Solvents : DMSO enhances cyanide nucleophilicity but complicates product isolation. Methanol balances reactivity and practicality.

-

Low-Temperature Reduction : Conducting borane reductions at 0°C suppresses imine formation, preserving amine functionality.

Challenges and Limitations

-

Moisture Sensitivity : The borane reduction step requires rigorous exclusion of moisture to prevent hydrolysis and low yields.

-

Purification Complexity : Silica gel chromatography is essential to remove partially substituted byproducts, increasing process time.

Emerging Methodologies

While the S<sub>RN</sub>1/borane reduction route remains dominant, recent patents hint at alternative pathways:

Industrial-Scale Considerations

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,3,5,7-Tetrakis(aminomethyl)adamantane, and what challenges arise during substitution reactions?

- Methodology : The synthesis typically begins with brominated adamantane precursors (e.g., 1,3,5,7-Tetrabromoadamantane) undergoing nucleophilic substitution or coupling reactions. For example, photochemical reactions with iodinated derivatives (e.g., 1,3,5,7-Tetraiodoadamantane) have shown higher reactivity compared to brominated analogs, enabling successful substitution with amino groups . Challenges include steric hindrance from the adamantane core and incomplete substitution, which can be mitigated by optimizing reaction time, solvent polarity, and catalyst selection.

Q. How does the rigid adamantane core influence the solubility and reactivity of this compound in cross-linking applications?

- Methodology : The adamantane scaffold provides high thermal stability and steric rigidity, which reduces interchain interactions in polymer networks. Solubility in polar solvents (e.g., DMF, DMSO) is enhanced by the aminomethyl groups, enabling homogeneous cross-linking in epoxy resins. Characterization via FTIR and NMR can confirm successful integration into polymer matrices .

Q. What spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR can identify proton environments and confirm substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity.

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves absolute configurations and hydrogen-bonding networks .

Advanced Research Questions

Q. How can this compound be utilized in designing microporous polymers for gas storage, and what factors govern adsorption selectivity?

- Methodology : The compound serves as a tetrahedral "knot" in Suzuki coupling reactions with boronic acid "rods" to form covalent organic frameworks (COFs). Surface area (BET analysis) and pore size distribution (NLDFT modeling) determine gas uptake (e.g., CO, H). For instance, adamantane-based COFs exhibit Brunauer-Emmett-Teller (BET) surface areas >600 m/g and CO uptake up to 17.3 wt% at 273 K .

Q. What strategies resolve contradictions in reactivity between brominated and iodinated adamantane precursors during amination?

- Methodology : Comparative kinetic studies reveal that iodinated derivatives undergo faster photochemical substitution due to weaker C–I bonds. For example, 1,3,5,7-Tetraiodoadamantane reacts with acetamide to form tetraacetamido derivatives, while brominated analogs yield only mono-substituted products under similar conditions. Computational DFT studies can further elucidate bond dissociation energies and transition states .

Q. How does this compound enhance the stability of epoxy resin networks, and what role does hydrogen bonding play?

- Methodology : The tetra-amino groups act as cross-linkers, forming covalent bonds with epoxy groups while the adamantane core reduces chain mobility, increasing glass transition temperatures (). Hydrogen bonding between aminomethyl groups and hydroxyl moieties in the resin can be quantified via temperature-dependent FTIR and dynamic mechanical analysis (DMA) .

Q. Can cocrystallization with this compound derivatives enable structural determination of chiral liquid molecules?

- Methodology : Adamantane-based hosts (e.g., 1,3,5,7-Tetrakis(2,4-diethoxyphenyl)adamantane) rapidly cocrystallize with chiral guests (e.g., phenylethanol derivatives) via non-covalent interactions. Single-crystal X-ray diffraction and solid-state circular dichroism (CD) spectroscopy resolve absolute configurations, even for disordered liquid analytes .

Data Analysis and Contradictions

Q. Why do some studies report inconsistent thermal stability values for adamantane-based polymers, and how can these discrepancies be addressed?

- Analysis : Variations arise from differences in cross-linking density and synthetic methods (e.g., Sonogashira vs. Suzuki coupling). Thermogravimetric analysis (TGA) under inert atmospheres standardizes degradation profiles. For example, adamantane-containing COFs degrade at ~520°C, whereas non-adamantane analogs decompose below 300°C .

Q. How do steric effects in this compound impact its efficacy in drug delivery systems compared to linear polyamines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。